1-[4-(2-Methylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(2-Methylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperidine ring and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of piperidine with a suitable acylating agent to introduce the prop-2-en-1-one moiety. The thiomorpholine ring is then introduced through a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with the intermediate compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recoverable and reusable is emphasized to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
1-[4-(2-Methylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The piperidine and thiomorpholine rings are known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as inflammation and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Methylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one: shares similarities with other piperidine and thiomorpholine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential biological activity. The presence of both piperidine and thiomorpholine rings allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-[4-(2-methylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-13(17)15-6-4-12(5-7-15)14(18)16-8-9-19-11(2)10-16/h3,11-12H,1,4-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIBDKQFSNDPRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS1)C(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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